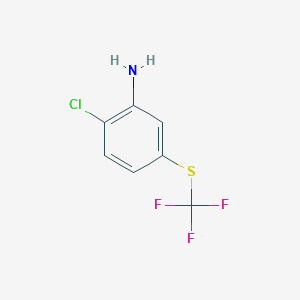

2-Chloro-5-(trifluoromethylthio)aniline

Description

Significance of Aryl Trifluoromethylthio Moieties in Organic Synthesis

The trifluoromethylthio (-SCF3) group has emerged as a substituent of considerable importance in medicinal and agricultural chemistry. nih.govacs.org Its strong electron-withdrawing nature and high lipophilicity can significantly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. nih.gov The Hansch lipophilicity parameter (π) for the -SCF3 group is notably high, suggesting its potential to enhance membrane permeability and bioavailability. acs.org

The synthesis of aryl trifluoromethyl thioethers has been an active area of research, with various methods developed for the introduction of the -SCF3 group onto an aromatic ring. These methods can be broadly categorized into direct and indirect approaches, including electrophilic, nucleophilic, and transition-metal-catalyzed trifluoromethylthiolation reactions. magtech.com.cn

Academic Context of Halogenated and Fluorinated Anilines

Halogenated anilines are a well-established class of compounds with diverse applications. nih.gov The presence of halogen atoms on the aniline (B41778) ring can modulate its reactivity in various chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions. Furthermore, halogenated anilines serve as precursors to a wide range of more complex molecules.

Fluorinated anilines, in particular, are of significant interest due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered acidity. nih.gov The introduction of fluorine can be a key strategy in the design of new drugs and agrochemicals.

Structural Features and Research Interest in 2-Chloro-5-(trifluoromethylthio)aniline Derivatives

The compound 2-Chloro-5-(trifluoromethylthio)aniline combines the structural features of a halogenated aniline with an aryl trifluoromethylthio moiety. This specific substitution pattern, with a chlorine atom ortho to the amino group and a trifluoromethylthio group meta to it, presents an interesting case for synthetic and medicinal chemistry research. While direct research on this specific molecule appears limited, the study of its potential derivatives holds promise for the development of novel compounds with tailored properties. The interplay between the chloro and trifluoromethylthio substituents could lead to unique reactivity and biological activity profiles.

Synthetic Methodologies for 2-Chloro-5-(trifluoromethylthio)aniline and Analogues

The introduction of the trifluoromethylthio (SCF3) group into aniline frameworks is a key transformation in the synthesis of valuable compounds for the pharmaceutical and agrochemical industries. The distinct electronic properties and high lipophilicity conferred by the SCF3 moiety can significantly enhance the biological activity of a molecule. This article focuses on the synthetic strategies employed to introduce the trifluoromethylthio group, with a specific emphasis on methodologies applicable to the synthesis of 2-Chloro-5-(trifluoromethylthio)aniline and its analogues.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(trifluoromethylsulfanyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NS/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYPFRRKQUBFII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)(F)F)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001251927 | |

| Record name | 2-Chloro-5-[(trifluoromethyl)thio]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933674-81-8 | |

| Record name | 2-Chloro-5-[(trifluoromethyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933674-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-[(trifluoromethyl)thio]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 2 Chloro 5 Trifluoromethylthio Aniline

Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a nucleophilic center, readily participating in reactions with various electrophiles.

Acylation and Sulfonylation Reactions

The amino group of 2-Chloro-5-(trifluoromethylthio)aniline can be readily acylated or sulfonylated. Acylation, typically performed with acyl chlorides or anhydrides, results in the formation of corresponding amides. For instance, reaction with acetyl chloride would yield N-(2-chloro-5-((trifluoromethyl)thio)phenyl)acetamide. These reactions are fundamental in synthetic chemistry, often used to protect the amino group or to introduce new functionalities. libretexts.org

Sulfonylation involves the reaction of the aniline (B41778) with sulfonyl chlorides to form sulfonamides. justia.combyjus.com These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. justia.comgoogle.com The reaction of 2-Chloro-5-(trifluoromethylthio)aniline with an arylsulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base, would produce the corresponding N-aryl-N-(2-chloro-5-((trifluoromethyl)thio)phenyl)sulfonamide. The synthesis of primary sulfonamides can also be achieved from organometallic reagents and specialized sulfinylamine reagents. acs.org

Table 1: General Acylation and Sulfonylation Reactions

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Acylation | Acetyl Chloride | Amide | Aprotic solvent, often with a base |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide | Aprotic solvent, base (e.g., pyridine) |

Diazotization and Sandmeyer-type Transformations

The primary aromatic amino group of 2-Chloro-5-(trifluoromethylthio)aniline allows for its conversion into a diazonium salt. This process, known as diazotization, is typically carried out by treating the aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). google.comadvancechemjournal.com The resulting 2-chloro-5-((trifluoromethyl)thio)benzenediazonium salt is a versatile intermediate.

Diazonium salts are valuable precursors in Sandmeyer and Sandmeyer-type reactions, which enable the replacement of the diazonium group with a wide variety of substituents. scribd.comwipo.int These transformations are crucial for synthesizing aromatic compounds with substitution patterns that are not accessible through direct electrophilic aromatic substitution. nih.gov For example, treatment of the diazonium salt with copper(I) chloride, copper(I) bromide, or copper(I) cyanide can introduce chloro, bromo, or cyano groups, respectively, onto the aromatic ring. scribd.com

Table 2: Examples of Sandmeyer Reactions

| Reagent | Product Functional Group |

| Copper(I) Chloride (CuCl) | -Cl |

| Copper(I) Bromide (CuBr) | -Br |

| Copper(I) Cyanide (CuCN) | -CN |

| Potassium Iodide (KI) | -I |

| Water (H₂O), heat | -OH |

Condensation Reactions with Carbonyl Compounds

The nucleophilic amino group of 2-Chloro-5-(trifluoromethylthio)aniline can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. scribd.comresearchgate.netniscpr.res.inrsc.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (-C=N-) of the azomethine group. scribd.comrsc.org These reactions are often catalyzed by an acid and are typically reversible. Schiff bases are important intermediates in organic synthesis and are also investigated for various biological activities. scribd.comresearchgate.net

Reactivity of the Aromatic Ring

The substituents on the benzene (B151609) ring of 2-Chloro-5-(trifluoromethylthio)aniline dictate the pattern and feasibility of substitution reactions on the ring itself.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The regiochemical outcome of such reactions on 2-Chloro-5-(trifluoromethylthio)aniline is determined by the directing effects of the existing substituents.

Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. byjus.comwipo.int

Chloro Group (-Cl): This is a deactivating, ortho, para-directing group. It withdraws electron density inductively (deactivating) but can donate electron density through resonance (directing).

Trifluoromethylthio Group (-SCF₃): This group is strongly deactivating and is considered a meta-director due to the powerful electron-withdrawing nature of the fluorine atoms, which is transmitted through the sulfur atom to the ring.

The powerful activating and directing effect of the amino group is often dominant. However, under strongly acidic conditions required for many EAS reactions (like nitration), the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group. byjus.com To achieve ortho or para substitution, the amino group is often first protected by acetylation, which moderates its activating effect but retains its ortho, para-directing nature. libretexts.org The final position of substitution will be a balance of these electronic and steric influences.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -NH₂ | Activating | ortho, para |

| -Cl | Deactivating | ortho, para |

| -SCF₃ | Deactivating | meta |

| -NH₃⁺ (in strong acid) | Deactivating | meta |

Nucleophilic Aromatic Substitution Involving the Chloro Group

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group, such as the chloro atom, on an aromatic ring with a nucleophile. This reaction is generally feasible only when the ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In 2-Chloro-5-(trifluoromethylthio)aniline, the trifluoromethylthio (-SCF₃) group is located para to the chloro substituent. As a potent electron-withdrawing group, the -SCF₃ group activates the chloro atom towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. Therefore, the chloro group can potentially be displaced by strong nucleophiles like amines, alkoxides, or thiolates, particularly under forcing conditions such as high temperature. The amino group, being electron-donating, would slightly disfavor this reaction, but the strong activation by the -SCF₃ group is expected to be the dominant factor.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. nih.govnih.gov This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. harvard.edubaranlab.org

For anilines, the amino group itself is a poor DMG. Therefore, it is often necessary to protect the amino group with a suitable directing group to facilitate efficient and regioselective ortho-lithiation. researchgate.net The choice of the protecting group is crucial as it can influence the site of metalation. Common protecting groups that also serve as effective DMGs for anilines include N-Boc (tert-butoxycarbonyl) and N-silyl groups. researchgate.net

In the case of 2-chloro-5-(trifluoromethylthio)aniline, the aniline nitrogen, once appropriately protected, can act as a directing group. The presence of the chloro and trifluoromethylthio substituents will electronically influence the acidity of the ortho protons. The chloro group is an ortho, para-directing deactivator, while the trifluoromethylthio group is a meta-directing deactivator.

The regioselectivity of the DoM reaction on a protected 2-chloro-5-(trifluoromethylthio)aniline would be determined by the directing power of the protected amino group and the electronic and steric influence of the other substituents. The lithiation is expected to occur at the position ortho to the directing group. Given the substitution pattern, there are two possible positions for ortho-lithiation: C6 (ortho to the protected amino group and meta to the trifluoromethylthio group) and C2 (ortho to the protected amino group and ortho to the chloro group). The outcome would likely depend on the specific protecting group used and the reaction conditions. For instance, a bulky protecting group might favor lithiation at the less sterically hindered C6 position.

Transformations Involving the Trifluoromethylthio Group

The trifluoromethylthio (SCF3) group is a unique functional moiety that imparts specific electronic and physical properties to organic molecules. It is highly lipophilic and electron-withdrawing, which can influence the reactivity of the parent molecule. The sulfur atom in the SCF3 group is also a site for various chemical transformations.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the trifluoromethylthio group of 2-chloro-5-(trifluoromethylthio)aniline can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone. These transformations significantly alter the electronic properties of the substituent, making it even more electron-withdrawing.

The oxidation of aryl trifluoromethyl sulfides to sulfoxides can be achieved with a variety of oxidizing agents. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). nih.govnih.gov The selective oxidation to the sulfoxide can often be achieved by carefully controlling the reaction conditions, such as temperature and the stoichiometry of the oxidant. nih.govnih.gov For instance, using one equivalent of the oxidizing agent at low temperatures typically favors the formation of the sulfoxide.

Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing conditions or an excess of the oxidizing agent. Reagents like potassium permanganate (B83412) (KMnO₄) or performing the reaction with an excess of hydrogen peroxide at elevated temperatures can facilitate the formation of the sulfone. organic-chemistry.org The oxidation of aryl trifluoromethyl sulfides to sulfones can also be achieved directly using potent oxidizing systems.

A study on the oxidation of various aryl trifluoromethyl sulfides demonstrated the use of 30% aqueous hydrogen peroxide in trifluoroacetic acid as an effective system for the selective formation of aryl trifluoromethyl sulfoxides. nih.gov Another report details the use of hydrogen peroxide in glacial acetic acid for the clean and high-yielding oxidation of sulfides to sulfoxides. nih.gov

| Oxidizing Agent | Product | Reference |

| m-Chloroperoxybenzoic acid (m-CPBA) | 2-Chloro-5-(trifluoromethylsulfinyl)aniline | researchgate.netrsc.org |

| Hydrogen Peroxide (H₂O₂) | 2-Chloro-5-(trifluoromethylsulfinyl)aniline or 2-Chloro-5-(trifluoromethylsulfonyl)aniline | nih.govnih.govorganic-chemistry.org |

| Potassium Permanganate (KMnO₄) | 2-Chloro-5-(trifluoromethylsulfonyl)aniline | organic-chemistry.org |

Reductive Cleavage of the C-S Bond

The carbon-sulfur bond in aryl trifluoromethyl thioethers can be cleaved under reductive conditions. This transformation, often referred to as reductive desulfurization, results in the removal of the trifluoromethylthio group and its replacement with a hydrogen atom. This reaction can be useful for the selective removal of the SCF3 group after it has served its purpose in a synthetic sequence.

Various reducing agents can be employed for the reductive cleavage of C-S bonds. These include metal-based reagents such as Raney nickel, and metal hydride reagents like lithium aluminum hydride (LiAlH₄). The choice of the reducing agent and the reaction conditions can influence the efficiency and selectivity of the cleavage.

For example, nickel-catalyzed reductive C-S coupling reactions have been reported for the synthesis of α-CF3 functionalized thioethers, indicating the possibility of manipulating the C-S bond through metal catalysis. mdpi.com Metal-free methods for the reductive desulfurization of thioethers have also been developed, employing reagents like N-chlorosuccinimide (NCS) to mediate the C-S bond cleavage. While specific examples for the reductive cleavage of the C-S bond in 2-chloro-5-(trifluoromethylthio)aniline are not extensively documented, the general principles of reductive desulfurization of aryl thioethers would be applicable. It is expected that treatment with a strong reducing agent like Raney nickel would lead to the formation of 2-chloroaniline.

Functionalization at the Sulfur Atom

The sulfur atom of the trifluoromethylthio group in 2-chloro-5-(trifluoromethylthio)aniline can act as a nucleophile or be activated to react with electrophiles, allowing for further functionalization.

While the lone pairs on the sulfur atom are delocalized into the aromatic ring and influenced by the strongly electron-withdrawing CF3 group, the sulfur can still participate in reactions with potent electrophiles. For instance, the sulfur atom can be alkylated or acylated under specific conditions.

Furthermore, the trifluoromethylthio group can be involved in the formation of sulfonium (B1226848) salts upon reaction with strong alkylating agents. These sulfonium salts can then undergo further transformations.

Recent advances in trifluoromethylthiolation chemistry have also highlighted the electrophilic nature of the sulfur atom in certain trifluoromethylthio-containing reagents. nih.gov While this is more relevant to the introduction of the SCF3 group, it underscores the dual nucleophilic and potentially electrophilic character of the sulfur atom in this functionality, depending on the reaction environment.

Derivatization and Structural Modification Strategies

Synthesis of Substituted Aryl Trifluoromethyl Thioethers

The synthesis of aryl trifluoromethyl thioethers is a significant area of research due to the unique properties the trifluoromethylthio group imparts on organic molecules, such as high lipophilicity and metabolic stability. While 2-Chloro-5-(trifluoromethylthio)aniline is itself an aryl trifluoromethyl thioether, it can be further functionalized to produce a variety of substituted derivatives. The primary routes for modification involve reactions at the amino group and the aromatic ring.

The amino group can be readily acylated, alkylated, or used to form Schiff bases, thereby introducing a wide array of substituents. For instance, acylation with various acid chlorides or anhydrides would yield the corresponding amides. Another key transformation is the diazotization of the amino group, followed by a Sandmeyer reaction, which allows for the introduction of various substituents such as cyano, hydroxyl, or another halogen in place of the amino group.

Modification of the aromatic ring can be achieved through electrophilic aromatic substitution, although the substitution pattern is directed by the existing groups. The amino group is a strong activating group and ortho-, para-director, while the chloro and trifluoromethylthio groups are deactivating and ortho-, para-directing. The interplay of these directing effects will govern the position of any new substituent.

| Product | Reagents and Conditions | Reaction Type |

| N-(2-chloro-5-((trifluoromethyl)thio)phenyl)acetamide | Acetic anhydride, pyridine | Acylation |

| 2-chloro-1-isocyano-4-((trifluoromethyl)thio)benzene | Chloroform, sodium hydroxide | Carbylamine reaction |

| 2-chloro-5-((trifluoromethyl)thio)benzenediazonium chloride | Sodium nitrite (B80452), hydrochloric acid | Diazotization |

Formation of Nitrogen-Containing Heterocycles from 2-Chloro-5-(trifluoromethylthio)aniline Precursors

The presence of the aniline (B41778) moiety makes 2-Chloro-5-(trifluoromethylthio)aniline a key precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science. Annulation and ring-closing reactions are the primary strategies employed for this purpose.

Annulation reactions involve the formation of a new ring onto an existing one. For 2-Chloro-5-(trifluoromethylthio)aniline, the amino group can act as a nucleophile to initiate ring formation with a suitable dielectrophile. For example, reaction with a 1,3-dicarbonyl compound can lead to the formation of quinoline (B57606) derivatives through the Combes quinoline synthesis. Similarly, reaction with α,β-unsaturated ketones or esters can be employed in Skraup or Doebner-von Miller reactions to yield quinolines. The general principle involves the initial formation of an enamine or imine, followed by intramolecular cyclization and subsequent aromatization.

Intramolecular ring-closing reactions of suitably functionalized derivatives of 2-Chloro-5-(trifluoromethylthio)aniline can also lead to the formation of heterocycles. For instance, if the amino group is first acylated with a molecule containing a leaving group at an appropriate position, subsequent intramolecular nucleophilic substitution can lead to the formation of a new ring. A classic example is the Bischler-Möhlau indole (B1671886) synthesis, where an α-halo-ketone reacts with the aniline to form an intermediate that cyclizes to an indole.

| Heterocycle | Reaction Name | Reagents and Conditions |

| Substituted Quinoline | Combes quinoline synthesis | 1,3-Dicarbonyl compound, acid catalyst |

| Substituted Quinoline | Skraup reaction | Glycerol, sulfuric acid, oxidizing agent |

| Substituted Indole | Bischler-Möhlau indole synthesis | α-halo-ketone, heating |

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Trifluoromethylthioanilines

The chlorine atom on the aromatic ring of 2-Chloro-5-(trifluoromethylthio)aniline provides a handle for various palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. diva-portal.org

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. organic-chemistry.orglibretexts.org 2-Chloro-5-(trifluoromethylthio)aniline can be coupled with a variety of aryl or vinyl boronic acids or their esters to produce biaryl or vinyl-substituted aniline derivatives, respectively. nih.govwikipedia.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. tcichemicals.comgoogle.com The choice of ligand for the palladium catalyst is crucial for achieving high yields, especially with less reactive aryl chlorides. nih.gov

Typical Suzuki-Miyaura Reaction Conditions:

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ |

| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, XPhos, SPhos) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Water |

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org 2-Chloro-5-(trifluoromethylthio)aniline is expected to react with various alkenes, such as acrylates, styrenes, or vinyl ethers, in the presence of a palladium catalyst and a base. nih.govdiva-portal.org This reaction provides a direct method for the vinylation of the aniline ring.

The Sonogashira reaction is a coupling reaction between an aryl halide and a terminal alkyne, which is used to form aryl-alkyne structures. googleapis.comorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgnih.gov The coupling of 2-Chloro-5-(trifluoromethylthio)aniline with various alkynes would lead to the synthesis of 2-alkynyl-5-(trifluoromethylthio)aniline derivatives, which are valuable intermediates for the synthesis of more complex heterocyclic structures. rsc.org

| Reaction | Coupling Partner | Catalyst System | Base |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides. wikipedia.org This reaction is renowned for its broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic organic chemistry. wikipedia.org The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. wikipedia.org

In the absence of specific experimental data for the Buchwald-Hartwig amination of 2-chloro-5-(trifluoromethylthio)aniline, a general discussion of the key reaction parameters based on similar transformations of other aryl chlorides is pertinent. The choice of catalyst, ligand, base, and solvent is crucial for a successful amination.

Catalyst and Ligand Systems: The selection of the palladium precursor and the phosphine ligand is critical. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). wiley.com The ligand plays a crucial role in facilitating the key steps of the catalytic cycle. For the amination of aryl chlorides, bulky, electron-rich phosphine ligands are generally preferred. Ligands such as those from the Buchwald and Hartwig groups, for instance, XPhos, SPhos, and RuPhos, have demonstrated high efficacy in the coupling of a broad range of amines with aryl chlorides. tcichemicals.commit.edu The specific choice of ligand can significantly impact the reaction's efficiency, selectivity, and the range of compatible amine coupling partners.

Base: A variety of bases can be employed in the Buchwald-Hartwig amination, with the choice often depending on the nature of the amine and the substrate. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. libretexts.org For substrates sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be effective, often in combination with specific ligand systems. ccspublishing.org.cn

Given the electronic properties of 2-chloro-5-(trifluoromethylthio)aniline, a systematic optimization of the reaction conditions would be necessary to achieve high yields of the desired N-arylated products. This would involve screening various combinations of palladium catalysts, phosphine ligands, bases, and solvents.

Due to the lack of specific published research detailing the Buchwald-Hartwig amination of 2-chloro-5-(trifluoromethylthio)aniline, a representative data table of experimental conditions cannot be provided at this time. Further experimental investigation is required to determine the optimal conditions for the derivatization of this compound via this powerful synthetic methodology.

Spectroscopic Analysis of 2-Chloro-5-(trifluoromethylthio)aniline Remains Undisclosed in Publicly Available Research

The specific CAS number for this compound is 933674-81-8. While commercial listings confirm its existence and general properties, the in-depth spectroscopic data required for unambiguous structural confirmation and academic study is not provided. This prevents a thorough analysis and discussion as outlined in the requested scientific article format.

Without access to primary experimental data, any attempt to generate the requested article with detailed sections on ¹H, ¹³C, and ¹⁹F NMR, advanced 2D NMR experiments, and FTIR spectroscopy would be speculative and would not meet the standards of scientific accuracy. The generation of hypothetical data tables and research findings would be inappropriate.

Therefore, the article focusing on the spectroscopic characterization of 2-Chloro-5-(trifluoromethylthio)aniline cannot be generated at this time due to the absence of the necessary factual, experimental data in the public domain. Further research or direct experimental analysis would be required to produce the specific spectroscopic information requested.

Spectroscopic Characterization Methodologies in Academic Research

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This technique is crucial for confirming the molecular formula of a newly synthesized compound like 2-Chloro-5-(trifluoromethylthio)aniline. The integration of soft ionization techniques with ultrahigh-resolution FTICR mass spectrometry allows for the examination of molecules with sub-ppm mass accuracy directly from mixtures. nih.gov

For 2-Chloro-5-(trifluoromethylthio)aniline (molecular formula: C₇H₅ClF₃NS), the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value with a very low margin of error, typically less than 5 ppm. This high accuracy allows for the unambiguous determination of the elemental formula, distinguishing it from other potential structures with the same nominal mass.

Table 2: Illustrative HRMS Data for 2-Chloro-5-(trifluoromethylthio)aniline

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅ClF₃NS |

| Theoretical Exact Mass (Monoisotopic) | 226.9732 u |

| Expected Ion (e.g., [M+H]⁺) | 227.9810 u |

| Measured m/z (Hypothetical) | 227.9808 u |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is widely used to identify and quantify volatile and semi-volatile organic compounds in a mixture. nih.gov For 2-Chloro-5-(trifluoromethylthio)aniline, GC-MS would serve to confirm the purity of a sample and provide further structural evidence through its characteristic mass spectrum.

In a typical GC-MS analysis, the sample is first vaporized and separated on a chromatographic column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. After separation, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, is a unique fingerprint of the molecule. researchgate.netnist.gov

The mass spectrum of 2-Chloro-5-(trifluoromethylthio)aniline would be expected to show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions resulting from the cleavage of specific bonds. Analysis of these fragments can help to piece together the structure of the molecule.

Table 3: Hypothetical GC-MS Data for 2-Chloro-5-(trifluoromethylthio)aniline

| Parameter | Description |

|---|---|

| Retention Time (Hypothetical) | A specific time under defined chromatographic conditions. |

| Molecular Ion (M⁺) (m/z) | Peak corresponding to the intact molecule's mass. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional arrangement of atoms within a crystal. For a compound like 2-Chloro-5-(trifluoromethylthio)aniline, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its molecular structure. nih.gov The resulting crystal structure would reveal precise bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the atomic positions can be determined. While no specific crystallographic data for 2-Chloro-5-(trifluoromethylthio)aniline was found in the search results, the type of information that would be obtained from such an analysis is well-established.

Table 4: Crystallographic Parameters Typically Determined by X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Z | The number of molecules in the unit cell. |

| Bond Lengths | The precise distances between bonded atoms. |

| Bond Angles | The angles between adjacent chemical bonds. |

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies specifically for the compound 2-Chloro-5-(trifluoromethylthio)aniline are not present in the accessible research databases. While extensive research exists for structurally similar molecules, such as 2-chloro-5-(trifluoromethyl)aniline, the inclusion of the sulfur atom in the trifluoromethylthio group (-SCF₃) significantly alters the electronic and structural properties, making direct data extrapolation from analogues scientifically unsound.

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the requested outline for 2-Chloro-5-(trifluoromethylthio)aniline. The required data from Density Functional Theory (DFT) calculations, including geometry optimization, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and other specified theoretical predictions, are not available in published literature for this specific compound.

For an accurate and detailed analysis as per the requested outline, original research involving new computational modeling of 2-Chloro-5-(trifluoromethylthio)aniline would be required.

Computational and Theoretical Studies

Reaction Mechanism Elucidation via Computational Modeling

Transition State Analysis

No specific studies detailing the transition state analysis for reactions involving 2-Chloro-5-(trifluoromethylthio)aniline have been identified. Transition state analysis is a critical component of computational chemistry for understanding reaction mechanisms, as it allows for the characterization of the highest energy point along a reaction coordinate. This analysis provides crucial information about the geometry and energetic stability of the transition state structure, which in turn dictates the kinetic feasibility of a reaction.

For a molecule like 2-Chloro-5-(trifluoromethylthio)aniline, transition state analysis would be invaluable for predicting the outcomes of various reactions, such as nucleophilic aromatic substitution, electrophilic aromatic substitution, and reactions involving the aniline (B41778) or trifluoromethylthio moieties. Without such studies, the mechanistic details of its chemical transformations remain speculative and must be inferred from the behavior of less complex analogs.

Energy Profiles of Reaction Pathways

Similarly, there is a lack of published research on the energy profiles of reaction pathways for 2-Chloro-5-(trifluoromethylthio)aniline. An energy profile maps the potential energy of a system as it progresses from reactants to products, passing through transition states and any intermediates. These profiles are essential for determining reaction rates, equilibrium positions, and the viability of competing reaction pathways.

The generation of detailed energy profiles for reactions of 2-Chloro-5-(trifluoromethylthio)aniline would require sophisticated computational methods, such as Density Functional Theory (DFT) or ab initio calculations. Such studies would elucidate the thermodynamics and kinetics of its reactions, providing a quantitative understanding of its chemical behavior. The absence of this data hinders the rational design of synthetic routes and the prediction of potential byproducts.

Advanced Topics and Future Research Directions

Green Chemistry Principles in the Synthesis of Trifluoromethylthioanilines

The integration of green chemistry principles into the synthesis of trifluoromethylthioanilines is a critical area of research, aiming to reduce the environmental impact of chemical processes. This involves the development of methods that are more energy-efficient, use less hazardous materials, and generate minimal waste.

Solvent-free reactions represent a significant step towards greener chemical synthesis by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. While specific solvent-free methods for the direct synthesis of 2-chloro-5-(trifluoromethylthio)aniline are not yet widely reported, related solvent-free fluorination reactions have been successfully demonstrated. For instance, the fluorination of various organic compounds, including activated aromatic systems, has been achieved under solvent-free conditions using reagents like Selectfluor™ F-TEDA-BF4. These methodologies often involve simple grinding of reactants or gentle heating, significantly reducing the environmental footprint of the process. The development of analogous solvent-free trifluoromethylthiolation reactions for anilines is a promising avenue for future research.

Sustainable catalysis focuses on the use of catalysts that are environmentally benign, recyclable, and can operate under mild conditions. In the realm of trifluoromethylthiolation, significant progress has been made in developing catalytic systems that align with green chemistry principles.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the formation of C-SCF3 bonds. rsc.orgacs.org This method utilizes light as a renewable energy source to drive chemical transformations, often at room temperature. For example, the trifluoromethylation of aniline (B41778) derivatives has been achieved using eosin (B541160) Y as a metal-free organic photocatalyst in conjunction with a copper catalyst. researchgate.netacs.org The proposed mechanism involves the generation of a trifluoromethyl radical from a stable precursor, which then engages in the catalytic cycle. rsc.org The use of low-cost and readily available catalysts and reagents makes this approach economically and environmentally attractive. researchgate.net

Electrochemical Synthesis: Electrochemistry offers a green alternative to traditional chemical oxidation and reduction reactions by using electricity to drive chemical transformations. nih.govresearchgate.net This approach can eliminate the need for stoichiometric chemical oxidants and reductants, which often generate hazardous waste. nih.govresearchgate.net Electrochemical methods have been successfully applied to the synthesis of various organofluorine compounds. researchgate.net The development of electrochemical methods for the trifluoromethylthiolation of anilines could provide a highly efficient and sustainable route to compounds like 2-chloro-5-(trifluoromethylthio)aniline, with dihydrogen gas potentially being the only byproduct. researchgate.net

Flow Chemistry Applications in the Synthesis of 2-Chloro-5-(trifluoromethylthio)aniline

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. researchgate.net While specific flow chemistry applications for the synthesis of 2-chloro-5-(trifluoromethylthio)aniline are still emerging, the synthesis of other trifluoromethyl-containing heterocycles in flow reactors has been demonstrated. For instance, trifluoromethyl-substituted aziridines have been synthesized in a continuous flow setup, showcasing the potential of this technology for handling fluorinated reagents and intermediates. uc.pt The application of flow chemistry to the trifluoromethylthiolation of anilines could lead to more efficient, reproducible, and safer manufacturing processes for this important class of compounds. researchgate.net

Development of Novel Reagents for Trifluoromethylthiolation

The development of new, stable, and efficient reagents for the introduction of the SCF3 group is a cornerstone of advancing this field of chemistry. Early methods often relied on harsh conditions and toxic reagents. However, recent research has focused on creating user-friendly electrophilic and nucleophilic trifluoromethylthiolating agents.

A significant breakthrough has been the development of shelf-stable and highly reactive electrophilic trifluoromethylthiolating reagents such as N-trifluoromethylthiosaccharin and various trifluoromethanesulfenates. researchgate.net These reagents have demonstrated broad substrate scopes and are effective in both transition-metal-catalyzed and organocatalytic reactions under mild conditions. acs.orgresearchgate.net The design of these reagents often involves a balance of reactivity and stability, with systematic structure-reactivity studies guiding the development of more efficient and selective reagents. acs.org

Exploration of Structure-Reactivity Relationships in Aromatic SCF3 Systems

A deep understanding of the electronic and steric effects of the SCF3 group is crucial for predicting and controlling the reactivity of aromatic compounds bearing this substituent. The SCF3 group is known for its strong electron-withdrawing nature and high lipophilicity. researchgate.netosaka-u.ac.jp

Structure-reactivity relationships are often quantified using Hammett parameters, which describe the electronic influence of a substituent on the reactivity of an aromatic ring. libretexts.org The SCF3 group possesses a high Hammett substituent constant, indicating its strong electron-withdrawing capacity, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. researchgate.netresearchgate.netscience.gov

Recent studies have employed a combination of experimental and computational methods to elucidate the intricate interplay of these effects. For example, DFT calculations have been used to study the mechanism of nickel-catalyzed trifluoromethylthiolation of aryl halides, providing insights into the catalytic cycle and the factors governing reactivity. rsc.org Understanding these relationships allows for the rational design of synthetic routes and the prediction of reaction outcomes. osaka-u.ac.jplibretexts.org

Integration of Machine Learning for Reaction Optimization and Prediction in Trifluoromethylthiolation Chemistry

Machine learning (ML) is rapidly becoming an indispensable tool in chemical research, with applications ranging from reaction prediction to process optimization. osaka-u.ac.jpbeilstein-journals.org In the context of trifluoromethylthiolation, ML algorithms can be trained on existing reaction data to predict the outcomes of new reactions, identify optimal reaction conditions, and even suggest novel synthetic pathways. osaka-u.ac.jplibretexts.org

One notable application is the use of ML to predict the regioselectivity of reactions on complex molecules, a common challenge in organic synthesis. osaka-u.ac.jp For instance, a neural network model could be trained to predict whether a trifluoromethylthiolation reaction on a substituted aniline will occur at a specific position.

Furthermore, robotic platforms combined with Bayesian optimization algorithms, such as RoboChem, have been developed for the autonomous optimization of photocatalytic reactions, including trifluoromethylthiolations. researchgate.net These systems can efficiently explore a large parameter space (e.g., catalyst loading, light intensity, residence time) to identify the optimal conditions for a given substrate, significantly accelerating the research and development process. researchgate.net

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-(trifluoromethylthio)aniline, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions starting from substituted aniline precursors. A key intermediate, 2-chloro-5-(trifluoromethyl)aniline, is first synthesized via nucleophilic substitution or palladium-catalyzed coupling. The trifluoromethylthio group is introduced using reagents like trifluoromethylthiolating agents (e.g., CF₃SCl) under basic conditions (e.g., K₂CO₃) in solvents such as DMF or THF . Optimization strategies include:

- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.

- Catalyst selection : Using transition metals (e.g., CuI) to enhance regioselectivity.

- Purification : Employing column chromatography or recrystallization to achieve >95% purity. Industrial-scale methods may use continuous flow reactors to improve yield .

Q. How is the molecular structure of 2-Chloro-5-(trifluoromethylthio)aniline characterized, and what spectroscopic techniques are most effective?

Answer: Structural characterization relies on:

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm; CF₃S group deshields adjacent carbons).

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 229.01) .

- X-ray crystallography : Resolves bond angles and torsion angles, critical for studying steric effects of the trifluoromethylthio group .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethylthio group influence the compound’s reactivity in cross-coupling reactions?

Answer: The -SCF₃ group is strongly electron-withdrawing (-I effect), which:

- Deactivates the aromatic ring , reducing electrophilic substitution but favoring nucleophilic aromatic substitution at the para position.

- Enhances oxidative stability : The sulfur atom can participate in redox reactions, enabling applications in catalytic cycles.

Comparative studies with analogs (e.g., 2-Chloro-5-(trifluoromethyl)aniline) show slower Suzuki-Miyaura coupling kinetics due to reduced electron density .

Q. What methodologies resolve contradictions in reported 19^{19}19F NMR chemical shifts for this compound?

Answer: Discrepancies in F NMR data (e.g., δ −62 ppm vs. −65 ppm) arise from solvent polarity and concentration effects. Best practices include:

Q. How does 2-Chloro-5-(trifluoromethylthio)aniline interact with biological targets, and what assays validate its mechanism of action?

Answer: The compound inhibits enzymes like tyrosine kinases via:

- Hydrogen bonding : The amino group interacts with catalytic residues (e.g., Asp831 in EGFR).

- Hydrophobic interactions : The -SCF₃ group occupies hydrophobic pockets.

Validation methods: - Kinetic assays : Measure IC₅₀ values using fluorescence-based substrates.

- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding poses .

Methodological Recommendations

- Contradiction Analysis : Use multivariate regression to correlate reaction conditions (e.g., solvent, catalyst) with yield discrepancies .

- Safety Protocols : Handle chloroacetyl chloride intermediates in fume hoods due to lachrymatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.